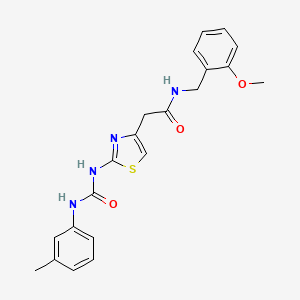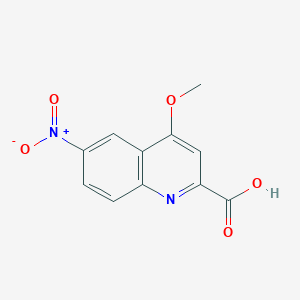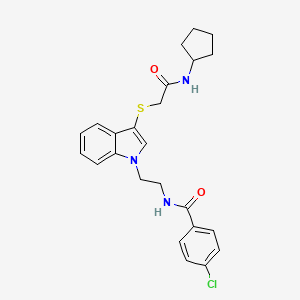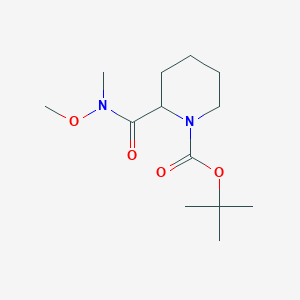![molecular formula C18H16BrN3O2S B2934390 (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one CAS No. 320422-91-1](/img/structure/B2934390.png)
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group, an ethoxy group, a pyridinylmethyl group, and a sulfanylideneimidazolidinone core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
The synthesis of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Bromination: Introduction of the bromine atom to the phenyl ring.
Ethoxylation: Addition of the ethoxy group to the phenyl ring.
Formation of the imidazolidinone core: This step involves the cyclization of appropriate precursors to form the imidazolidinone ring.
Attachment of the pyridinylmethyl group:
Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
化学反応の分析
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with other carbonyl-containing compounds to form larger molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies on its effects on biological systems. It may have applications in drug discovery and development.
Medicine: The compound’s potential therapeutic properties can be explored for the development of new medications. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry: The compound can be used in the development of new materials with specific properties. Its unique chemical structure can contribute to the development of advanced materials for various industrial applications.
作用機序
The mechanism of action of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied. Further research is needed to elucidate the detailed mechanism of action of this compound.
類似化合物との比較
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
(5Z)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one: This compound has a chlorine atom instead of a bromine atom in the phenyl ring.
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one: This compound has a methoxy group instead of an ethoxy group in the phenyl ring.
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-[(pyridin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one: This compound has a pyridin-4-ylmethyl group instead of a pyridin-3-ylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical reactivity and potential biological activity.
特性
IUPAC Name |
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-2-24-16-6-5-14(19)8-13(16)9-15-17(23)22(18(25)21-15)11-12-4-3-7-20-10-12/h3-10H,2,11H2,1H3,(H,21,25)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBVOPQEYQBQBA-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)N2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=S)N2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2934311.png)



![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2934317.png)

![2-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine](/img/structure/B2934319.png)

![7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2934322.png)
![6-Methyl-N-(2-phenylethyl)-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide](/img/structure/B2934324.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2934325.png)
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2934328.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2934329.png)
